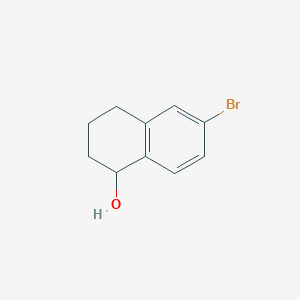

6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

説明

Contextual Significance of Tetrahydronaphthalene Scaffolds in Modern Organic Synthesis and Chemical Biology

The tetrahydronaphthalene scaffold is a prevalent structural motif in a multitude of natural products and pharmacologically active compounds. nih.gov Its unique three-dimensional structure provides a versatile framework for the synthesis of complex molecules. In modern organic synthesis, tetralone derivatives are highly valued as starting materials for a wide array of synthetic heterocyclic compounds and pharmaceuticals. researchgate.net They are instrumental in the construction of compounds with diverse biological activities, including potential antibacterial, antitumor, and central nervous system effects. nih.govnih.gov

In the realm of chemical biology, the tetrahydronaphthalene scaffold has been identified as a promising candidate for mimicking α-helices, which are fundamental secondary structures in proteins involved in a vast number of biomolecular recognition processes. nih.gov The ability to synthesize small molecules that can present side chains in a manner analogous to an α-helix holds significant potential for the development of therapeutics that can modulate protein-protein, protein-DNA, and protein-RNA interactions. nih.gov The tetrasubstituted 1,2,3,4-tetrahydronaphthalene (B1681288) scaffold, for instance, has been designed to mimic the i, i+3, and i+4 positions of an α-helix, offering a platform for creating proteomimetics for various biological targets. nih.gov

Historical and Current Research Trajectories for Halogenated Tetrahydronaphthalen-1-ol Derivatives

The introduction of halogen atoms, such as bromine, into the tetrahydronaphthalene framework significantly influences the chemical reactivity and biological properties of the resulting derivatives. Historically, research into halogenated organic compounds has been driven by the desire to create novel molecules with specific functionalities. The synthesis of compounds like 6-bromo-2-naphthol, a related brominated naphthalene (B1677914) derivative, has been a subject of organic synthesis studies for many years. orgsyn.org

Current research continues to explore the synthesis and potential applications of halogenated tetrahydronaphthalen-1-ol derivatives. For example, various halogenated dihydro-1,3-oxazine derivatives have been synthesized using electrophilic halogenating agents, highlighting the ongoing interest in developing efficient methods for constructing carbon-halogen bonds within complex molecular frameworks. researchgate.net The synthesis of 6-bromo-3,4-dihydronaphthalen-1(2H)-one, a precursor to the title compound, is a key step in accessing this class of molecules. chemicalbook.com The reduction of this ketone to the corresponding alcohol, 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, provides a versatile intermediate for further chemical elaboration.

Furthermore, research into related structures, such as 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, underscores the importance of brominated tetrahydro-isoquinoline and -naphthalene cores in the development of compounds with potential cardiovascular applications. google.com The continued investigation into these halogenated scaffolds is likely to yield new insights into their chemical properties and biological activities.

Structural Elucidation Challenges and Advanced Methodologies for Stereoisomeric Differentiation

A significant challenge in the study of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives lies in the potential for stereoisomerism. The presence of a chiral center at the C1 position means that the compound can exist as a pair of enantiomers. The spatial arrangement of the hydroxyl group can also lead to cis and trans diastereomers depending on the substitution pattern on the aliphatic ring. nih.gov

The differentiation and separation of these stereoisomers are crucial, as different isomers can exhibit distinct biological activities. Advanced analytical methodologies are employed to address these challenges. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common technique for separating enantiomers. Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are indispensable for the definitive structural elucidation of these compounds. For instance, detailed 1H NMR and 13C NMR analyses are used to characterize the structure of newly synthesized tetralone derivatives. nih.gov

In cases where direct separation is difficult, derivatization with a chiral reagent can be used to form diastereomers, which are often easier to separate by standard chromatographic techniques. The absolute configuration of the separated enantiomers can then be determined using methods such as X-ray crystallography or by comparing their chiroptical properties (e.g., optical rotation, circular dichroism) with those of known standards or with theoretical calculations. The development of more sophisticated and efficient methods for stereoisomeric differentiation remains an active area of research, driven by the need to understand the structure-activity relationships of these complex molecules.

| Property | Data |

| Compound Name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol |

| Synonyms | 7-Bromo-1,2,3,4-tetrahydro-1-naphthol, 7-Bromotetralol |

| Molecular Formula | C10H11BrO |

| Molecular Weight | 227.0977 g/mol |

| Physical State | Solid |

| Purity | 97% |

| CAS Number | 75693-15-1 |

This table summarizes key properties of 7-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, which is an isomer of the title compound. Data for the 6-bromo isomer is not as readily available in a consolidated format. cymitquimica.com

Structure

3D Structure

特性

IUPAC Name |

6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10,12H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYHJMTWWYDROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Chemo-selective Reduction Strategies for 6-Bromo-1-tetralone Precursors

The primary route to 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol involves the reduction of its corresponding ketone precursor, 6-bromo-1-tetralone. The key challenge lies in achieving high chemo-selectivity, and for chiral applications, high stereo-selectivity.

Application of Transition Metal Hydride Reagents for Ketone Reduction

Transition metal hydride reagents are powerful tools for the reduction of ketones. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for their efficiency in converting ketones to alcohols. In the context of substituted tetralones, these hydrides can effectively reduce the carbonyl group. For instance, studies on the related tetralin-1,4-dione have shown that both NaBH₄ and LiAlH₄ can reduce the ketone functionalities, albeit with varying degrees of diastereoselectivity. nih.gov While these reagents are highly effective, they typically lack enantioselectivity on their own, leading to racemic mixtures of the alcohol product. The choice of reagent and reaction conditions can be critical to avoid unwanted side reactions, particularly with a halogenated substrate like 6-bromo-1-tetralone.

Diastereoselective and Enantioselective Variants in Hydrogenation Protocols

Achieving high levels of diastereoselectivity and enantioselectivity is crucial for the synthesis of single-enantiomer products. For tetralone-based structures, significant progress has been made in developing asymmetric reduction methods.

Diastereoselective Reduction: In cases where a second chiral center is present or induced, controlling the diastereoselectivity of the ketone reduction is paramount. For the closely related tetralin-1,4-dione, the choice of reducing agent has a profound impact on the diastereomeric ratio of the resulting diol. For example, L-Selectride® preferentially yields the cis-diol, while Red-Al® favors the formation of the trans-diol. nih.govnih.gov This demonstrates the potential for reagent-controlled diastereoselection in the reduction of the tetralone core structure.

Enantioselective Hydrogenation: Catalytic asymmetric hydrogenation represents a highly efficient method for producing enantiomerically pure alcohols. Chiral catalysts, often based on transition metals like iridium or ruthenium complexed with chiral ligands, can facilitate the enantioselective transfer of hydrogen to the ketone. For instance, iridium-catalyzed asymmetric hydrogenation protocols have been developed for the synthesis of chiral tetrahydroquinoxalines, achieving high yields and excellent enantioselectivities. nih.gov Such methodologies, which can sometimes have their enantiomeric outcome controlled by the choice of solvent, offer a promising avenue for the enantioselective synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol. nih.gov Highly enantioselective CBS (Corey-Bakshi-Shibata) reductions have also proven effective for the mono-reduction of tetralin-1,4-dione, yielding the corresponding hydroxy-tetralone with high enantiomeric excess (ee). nih.gov

Biocatalytic Approaches to Enantiopure 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering remarkable selectivity under mild reaction conditions. bohrium.com

Substrate Scope Expansion and Enzyme Engineering for Enhanced Selectivity

While naturally occurring enzymes offer a good starting point, their substrate scope and selectivity may not always be optimal for a specific target molecule. Modern protein engineering techniques, including rational design and directed evolution, have enabled the tailoring of ketoreductases to accept bulky or non-natural substrates and to enhance their stereoselectivity.

For example, the activity of a ketoreductase from Bacillus aryabhattai, BaSDR1, was significantly improved towards bulky tetralones through rational design. By modifying the steric bulk and hydrophobicity of amino acid residues in the active site, researchers were able to enhance the enzyme's activity and stereoselectivity in the asymmetric reduction of prochiral halogenated tetralones. rsc.org One notable variant, Q237V/I291F, exhibited a 16.3-fold higher activity towards 7-fluoro-α-tetralone compared to the wild-type enzyme, with an improved stereoselectivity of 98.8% ee. researchgate.net Such engineering efforts are crucial for developing biocatalysts that are highly efficient for the synthesis of specific compounds like 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

Table 1: Examples of Engineered Ketoreductases for Tetralone Reduction

| Enzyme Variant | Target Substrate | Fold-Increase in Activity | Enantiomeric Excess (ee) |

| BaSDR1 Q237V/I291F | 7-Fluoro-α-tetralone | 16.3 | 98.8% |

Data sourced from a study on tailoring carbonyl reductase BaSDR1 towards α-tetralones. researchgate.net

Bioreactor Design and Process Optimization for Scalable Production

The transition from a laboratory-scale reaction to industrial-scale production requires careful consideration of bioreactor design and process optimization. For biocatalytic reductions, this involves ensuring efficient mass transfer, maintaining optimal pH and temperature, and implementing a robust cofactor regeneration system. sci-hub.se

For scalable production using ketoreductases, a common strategy is to use a co-substrate, such as isopropanol (B130326) or glucose, to regenerate the NADH or NADPH cofactor. rsc.org In a whole-cell system, the cells' own metabolic pathways can often handle this regeneration. bohrium.com The use of immobilized enzymes is another strategy that can improve stability, facilitate catalyst recovery and reuse, and simplify downstream processing. rsc.org Continuous flow reactors are also being explored to enhance productivity and control over the reaction parameters. nih.govrsc.org The development of a scalable and cost-effective biocatalytic process for producing enantiopure 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol would likely involve a combination of an engineered ketoreductase, an efficient cofactor regeneration system, and a well-designed bioreactor. nih.gov

Regioselective Halogenation and Functionalization of Tetrahydronaphthalene Cores

The precise introduction of a bromine atom onto the tetrahydronaphthalene skeleton is a critical step in the synthesis of the target compound. Regioselective halogenation ensures the bromine is placed at the desired C-6 position, which is paramount for the molecule's subsequent use in more complex syntheses. The electron-donating character of the alkyl portion of the fused ring system directs electrophilic aromatic substitution to the C-6 and C-8 positions. Methodologies often employ N-halosuccinimides in fluorinated alcohols, which have been shown to provide good yields and high regioselectivity for the halogenation of various arenes under mild conditions. nih.gov

Mechanistic Investigations of Bromination Pathways (e.g., Radical vs. Electrophilic)

The bromination of tetralone derivatives, precursors to tetrahydronaphthalen-1-ols, can proceed through different mechanistic pathways, primarily electrophilic aromatic substitution or radical pathways. The dominant pathway is heavily influenced by the reaction conditions and the specific substrate.

Electrophilic Bromination: In the presence of a Lewis acid or in a polar solvent like acetic acid, the bromination of the aromatic ring of a tetralone typically follows an electrophilic aromatic substitution (EAS) mechanism. The ketone group is a deactivating meta-director. However, in the fused ring system of tetralone, the activating effect of the benzene (B151609) ring and the steric hindrance at other positions favor substitution at the 6- and 8-positions. For instance, the bromination of 2-benzal-1-tetralone derivatives in chloroform (B151607) has been studied, indicating a first-order dependence on both the tetralone and bromine. qu.edu.qaqu.edu.qa The reaction rates are influenced by substituents on the benzal group, suggesting that electronic factors play a significant role in stabilizing the intermediates, which is characteristic of an electrophilic pathway. qu.edu.qa

Radical Halogenation: Alternatively, under conditions that promote radical formation, such as UV light or the presence of a radical initiator, halogenation can occur via a free radical mechanism. youtube.com This pathway is less common for aromatic bromination unless specific radical initiators are used. For alkanes, radical halogenation regioselectivity is determined by the stability of the resulting radical (tertiary > secondary > primary). youtube.comyoutube.com While this is more relevant to the aliphatic portion of the tetrahydronaphthalene core, conditions favoring radical processes could lead to a different product distribution compared to electrophilic conditions. youtube.com Studies on hypervalent bromine(III) and chlorine(III) species show they can act as radical precursors or electrophilic reagents, highlighting the fine line between these pathways. researchgate.net

The choice between these pathways is crucial for controlling the regioselectivity of the bromination step.

Direct Synthesis from Substituted 1-Tetralone (B52770) Derivatives (e.g., via Sandmeyer-type reactions from 6-amino-1-tetralone)

A highly effective and regioselective method to synthesize 6-bromo-1-tetralone, the direct precursor to 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, is through the Sandmeyer reaction. wikipedia.org This classic transformation allows for the conversion of an aromatic amino group into a variety of functionalities, including halogens, with high fidelity. organic-chemistry.orgnih.gov

The synthesis starts with 6-amino-1-tetralone. This starting material is first diazotized under acidic conditions using sodium nitrite (B80452). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the substitution of the diazonium group with a bromine atom, releasing nitrogen gas. wikipedia.orgchemicalbook.com This reaction is a cornerstone of aromatic chemistry because it allows for substitution patterns that are not easily achievable through direct electrophilic substitution. organic-chemistry.org The mechanism is believed to proceed via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical which then abstracts a bromine atom from a copper(II) species. wikipedia.orgbyjus.com

A typical procedure is as follows:

Diazotization: 6-amino-1-tetralone is dissolved in an aqueous hydrobromic acid solution and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt. chemicalbook.com

Sandmeyer Reaction: A solution of copper(I) bromide in hydrobromic acid is then added to the diazonium salt mixture. chemicalbook.com

Workup and Purification: The reaction mixture is stirred, and the product, 6-bromo-1-tetralone, is extracted and purified, often by chromatography. chemicalbook.com An 83% yield has been reported for this transformation. chemicalbook.com

The final step to obtain the target compound is the reduction of the ketone functionality at the C-1 position of 6-bromo-1-tetralone to a hydroxyl group, which can be achieved using standard reducing agents like sodium borohydride.

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1. Diazotization | 6-amino-1-tetralone | Sodium nitrite, Hydrobromic acid | 6-diazonium-1-tetralone salt | - |

| 2. Sandmeyer Bromination | 6-diazonium-1-tetralone salt | Copper(I) bromide | 6-Bromo-1-tetralone | 83% chemicalbook.com |

Tandem and Cascade Reaction Sequences Involving 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Oxidative Dearomatization-Ring Expansion (ODRE) Reactions

Oxidative dearomatization represents a powerful strategy for converting planar aromatic systems into three-dimensional structures. When coupled with a ring expansion, it can lead to the rapid construction of complex polycyclic frameworks. While specific examples detailing the ODRE of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol are not prevalent in the surveyed literature, the reaction is conceptually applicable.

In a hypothetical ODRE sequence, the phenolic character of the bromo-tetrahydronaphthol (after potential tautomerization or under specific oxidative conditions) could be exploited. For instance, sequential bromination and dearomatization reactions have been demonstrated on 2-methoxyphenols using N-bromosuccinimide (NBS) as both a brominating agent and an oxidant to form ortho-quinone monoacetals. thieme-connect.de A similar strategy applied to a derivative of our target molecule could initiate a cascade. Furthermore, photochemical methods have been used to induce ring expansions in heterocyclic systems, proceeding through ylide or diradical intermediates. rsc.org

| Reaction Type | Key Reagent/Condition | Potential Intermediate | Potential Product Class | Reference Concept |

|---|---|---|---|---|

| Oxidative Dearomatization | NBS, Hypervalent Iodine | Quinone Acetal | Spirocyclic compounds | thieme-connect.de |

| Photochemical Ring Expansion | UV light, Carbene precursor | Diradical species | Expanded ring systems | rsc.org |

Multicomponent Reactions Incorporating the Brominated Tetrahydronaphthol Moiety

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that contains significant portions of all the starting materials. The aryl bromide and alcohol functional groups on 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol make it an attractive substrate for MCRs.

The aryl bromide can participate in a variety of palladium-catalyzed MCRs. For example, a Heck-Suzuki cascade could be envisioned where the aryl bromide first undergoes a Heck reaction with an alkene, followed by an intramolecular or intermolecular Suzuki coupling if a boronic acid is present. The hydroxyl group could also be involved, for example, by acting as an intramolecular nucleophile in a cascade sequence initiated by the coupling of the aryl bromide.

While specific MCRs starting directly from 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol are not explicitly detailed in the searched literature, the synthesis of related structures like cyclic cathinones from α-tetralone precursors points to the utility of this core in building complex molecules relevant to medicinal chemistry. wikipedia.org The development of novel MCRs incorporating the brominated tetrahydronaphthol moiety remains an area of interest for generating molecular diversity and constructing libraries of complex, potentially bioactive compounds.

Stereochemical Control and Chirality in 6 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol Derivatives

Enantioselective Synthesis through Chiral Auxiliary and Asymmetric Catalysis

The enantioselective synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol and its derivatives can be achieved through two primary strategies: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. While no specific examples detailing the use of chiral auxiliaries for the synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol were found in the searched literature, the general principle can be applied. For instance, a prochiral precursor like 6-bromo-1-tetralone could be derivatized with a chiral auxiliary, such as a chiral oxazolidinone, to form an enolate. tcichemicals.comwikipedia.org The subsequent alkylation or other modification would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis:

Asymmetric catalysis is a more efficient method where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. acs.orgresearchgate.net A prominent method for the synthesis of chiral alcohols like 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is the asymmetric reduction of the corresponding prochiral ketone, 6-bromo-1-tetralone.

One of the most effective methods for this transformation is asymmetric transfer hydrogenation (ATH) using Noyori-Ikariya type Ru(II) complexes. acs.orgresearchgate.netnih.gov These catalysts, which typically consist of a ruthenium center, a chiral diamine ligand (like TsDPEN), and an arene ligand, can reduce ketones to alcohols with high enantioselectivity. mdpi.com The reaction often uses a hydrogen source like formic acid or isopropanol (B130326). For example, the reduction of substituted tetralones has been shown to yield cis-benzylic alcohols with high diastereomeric and enantiomeric ratios (up to 99:1). acs.orgresearchgate.netnih.gov

Another powerful catalytic system for the asymmetric reduction of ketones is the use of chiral oxazaborolidine catalysts , often referred to as the Corey-Bakshi-Shibata (CBS) reduction. nih.govorganic-chemistry.orgsigmaaldrich.com These catalysts are typically generated in situ from a chiral amino alcohol and a borane (B79455) source. organic-chemistry.orgijprs.com The oxazaborolidine then coordinates to the carbonyl oxygen of the ketone, directing the borane reduction to one face of the molecule, thus leading to a specific enantiomer of the alcohol with high enantiomeric excess. nih.govorganic-chemistry.orgsigmaaldrich.com

| Catalytic System | Catalyst Type | Typical Chiral Ligand/Auxiliary | Hydrogen/Hydride Source | Key Features |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Ruthenium(II) Complex | TsDPEN | Formic acid or Isopropanol | High efficiency and enantioselectivity for a broad range of ketones. acs.orgresearchgate.netnih.govmdpi.com |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Proline-derived amino alcohols | Borane (e.g., BH3·THF) | Predictable stereochemical outcome and high enantioselectivity. nih.govorganic-chemistry.orgsigmaaldrich.com |

Diastereoselective Control in Functional Group Interconversions

Once the chiral center at C1 of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is established, it can direct the stereochemical outcome of subsequent reactions at other positions in the molecule, a phenomenon known as diastereoselective control. For instance, if a new stereocenter is to be introduced at the C2 position, the existing hydroxyl group at C1 will influence the approach of the incoming reagent.

Similarly, reactions that proceed through a cyclic transition state, such as epoxidation of an allylic alcohol derived from the tetralol, will exhibit high diastereoselectivity. The hydroxyl group can direct the epoxidizing agent (e.g., m-CPBA) to the same face of the double bond, resulting in a syn-epoxide. Subsequent nucleophilic opening of the epoxide would then lead to the formation of a diol with a defined stereochemical relationship between the two hydroxyl groups.

Resolution Techniques for Racemic Mixtures and Chiral Separation Methodologies

When an enantioselective synthesis is not employed, 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol will be produced as a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial for obtaining the pure, biologically active form.

Crystallization of Diastereomeric Salts:

A classical method for resolving racemic alcohols is through the formation of diastereomeric salts. wikipedia.org The racemic alcohol is reacted with a chiral resolving agent, which is typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric esters. wikipedia.org These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. wikipedia.org Once a pure diastereomer is isolated, the chiral auxiliary can be cleaved to yield the enantiomerically pure alcohol.

Chiral Chromatography:

A more modern and versatile technique for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov These columns contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation. nih.gov For tetralone derivatives, which are precursors to tetralols, successful separation of enantiomers has been achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.gov It is expected that similar methods would be effective for the resolution of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol.

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Crystallization of Diastereomeric Salts | Formation of diastereomers with different physical properties. wikipedia.org | Can be cost-effective for large-scale separations. | Success is dependent on finding a suitable resolving agent and crystallization conditions; one enantiomer may be difficult to crystallize. wikipedia.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Applicable to a wide range of compounds; can be used for both analytical and preparative separations. | Requires specialized and often expensive chiral columns. |

| Enzymatic Resolution | Enzymes (e.g., lipases) selectively react with one enantiomer. nih.gov | High enantioselectivity under mild conditions. | The enzyme may not be active towards the specific substrate; requires optimization of reaction conditions. |

Absolute Configuration Determination Methods in Complex Systems

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral molecule is a critical step in its characterization. For derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, several methods can be employed.

X-ray Crystallography:

If a single crystal of an enantiomerically pure derivative can be obtained, X-ray crystallography is the most definitive method for determining its absolute configuration. nih.gov The presence of the bromine atom in the molecule is advantageous as it acts as a heavy atom, which facilitates the determination of the absolute structure through anomalous dispersion. nih.gov

NMR Spectroscopy using Chiral Derivatizing Agents (e.g., Mosher's Esters):

In the absence of a suitable crystal, the absolute configuration of a chiral alcohol can often be determined using NMR spectroscopy after derivatization with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). nih.govumn.edu The alcohol is converted into two diastereomeric esters by reacting it with both the (R)- and (S)-enantiomers of Mosher's acid chloride. umn.edu The protons in these diastereomeric esters experience different magnetic environments due to the anisotropic effect of the phenyl group in the Mosher's ester moiety, leading to different chemical shifts in the ¹H NMR spectrum. oregonstate.edulibretexts.orgnih.gov By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. nih.gov

Vibrational Circular Dichroism (VCD):

Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.us The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a given enantiomer, the absolute configuration can be unambiguously assigned. biotools.us

| Method | Principle | Sample Requirements | Key Advantages |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal. nih.gov | High-quality single crystal of an enantiomerically pure compound. | Provides an unambiguous determination of the 3D structure and absolute configuration. nih.gov |

| Mosher's Ester Analysis (NMR) | Analysis of the ¹H NMR chemical shift differences in diastereomeric esters. nih.govumn.edu | Small amount of the enantiomerically enriched alcohol. | Does not require crystallization; applicable to a wide range of chiral alcohols. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. biotools.us | Solution or neat liquid of the enantiomerically pure compound. | Non-destructive and can be used for samples that are difficult to crystallize. biotools.us |

Reaction Chemistry and Derivatization Pathways of 6 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Oxidation Reactions to Corresponding Ketone Analogs (e.g., 6-Bromo-1-tetralone)

The secondary alcohol group of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol can be readily oxidized to its corresponding ketone, 6-Bromo-1-tetralone. This transformation is a fundamental process in organic synthesis, converting the alcohol into a versatile carbonyl group. The choice of oxidizing agent is crucial to ensure the reaction stops at the ketone stage without further oxidation or unintended side reactions.

Several established methods are effective for this oxidation. Milder oxidizing agents are generally preferred to prevent over-oxidation or reactions involving the aromatic ring. Reagents such as Pyridinium chlorochromate (PCC) and the Swern oxidation protocol are highly effective for converting secondary alcohols to ketones. chemistrysteps.comlibretexts.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride followed by a hindered base like triethylamine (B128534) (TEA), is known for its mild conditions and high yields. chemistrysteps.comyoutube.com Similarly, PCC, a complex of chromium trioxide with pyridine (B92270) and HCl, provides a reliable method for this oxidation in an anhydrous solvent like dichloromethane (B109758) (DCM). libretexts.orgyoutube.com Another powerful and selective option is the Dess-Martin Periodinane (DMP) oxidation, which offers the advantage of proceeding under neutral conditions at room temperature. chemistrysteps.com

These reactions proceed by installing a good leaving group on the hydroxyl oxygen, followed by an elimination step where a base removes the alpha-hydrogen, leading to the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.com

Table 1: Common Reagents for the Oxidation of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

| Reagent System | Typical Solvent | Key Characteristics |

| Swern Oxidation (DMSO, (COCl)₂, TEA) | Dichloromethane (DCM) | Mild conditions, avoids heavy metals, forms aldehyde from 1° alcohols. chemistrysteps.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Mild, selective oxidation of 1° and 2° alcohols; chromium-based. libretexts.orgyoutube.com |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Neutral conditions, high efficiency, broad applicability. chemistrysteps.com |

| Chromic Acid (H₂CrO₄, Jones Reagent) | Acetone | Strong oxidizing agent, acidic conditions. libretexts.org |

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol serves as a synthetic handle for introducing new carbon-carbon and carbon-heteroatom bonds. These transformations typically rely on transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds from aryl halides.

The Suzuki-Miyaura reaction is a versatile method for coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govacsgcipr.org The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org This allows for the synthesis of a wide range of 6-aryl or 6-alkenyl derivatives of 1,2,3,4-tetrahydronaphthalen-1-ol.

Table 2: Typical Components for Suzuki-Miyaura Coupling

| Component | Example(s) | Role in Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the cross-coupling cycle. libretexts.org |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences reactivity. beilstein-journals.org |

| Boron Reagent | Phenylboronic acid, Vinylboronic acid | Source of the new carbon-based substituent. nih.gov |

| Base | K₂CO₃, K₃PO₄, NaOEt | Activates the organoboron reagent for transmetalation. libretexts.org |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and influences reaction rate. |

The Heck reaction provides a pathway to form C-C bonds by coupling the aryl bromide with an alkene, also using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing vinyl groups onto the aromatic ring. The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination step to release the substituted alkene product. libretexts.org The reaction conditions, including the choice of ligand, base, and solvent, can be tuned to optimize the yield and selectivity. nih.gov

Table 3: Typical Components for Heck Reaction

| Component | Example(s) | Role in Reaction |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | The active catalyst for the C-C bond formation. wikipedia.org |

| Ligand | PPh₃, PHOX, BINAP | Modulates the catalyst's activity and stability. wikipedia.org |

| Alkene | Styrene, n-Butyl acrylate | The coupling partner that gets arylated. wikipedia.orgorganic-chemistry.org |

| Base | Triethylamine (Et₃N), K₂CO₃ | Neutralizes the HBr generated during the reaction. wikipedia.orglibretexts.org |

| Solvent | DMF, Acetonitrile, Toluene | Provides the medium for the reaction. |

Direct nucleophilic aromatic substitution (SₙAr) on the bromo-substituted ring is generally difficult due to the absence of strong electron-withdrawing groups positioned ortho or para to the bromine atom. A more effective and modern approach for forming carbon-heteroatom bonds at this position is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting the aryl bromide with primary or secondary amines. acsgcipr.orgwikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a base. libretexts.orgresearchgate.net This methodology has broad scope and functional group tolerance, making it a premier method for synthesizing aryl amines. wikipedia.org

Similarly, the related C-O coupling reaction can be used for etherification, reacting the aryl bromide with an alcohol or phenol (B47542) under similar palladium-catalyzed conditions to form diaryl or alkyl aryl ethers. wikipedia.org

Transformations of the Hydroxyl Group

The secondary hydroxyl group is a key site for derivatization, enabling the formation of esters and ethers, which can serve as both final products or as temporary protecting groups during multi-step syntheses.

Esterification involves reacting the alcohol with a carboxylic acid or a more reactive derivative like an acid chloride or anhydride. commonorganicchemistry.com A common and mild method for esterification, particularly for secondary alcohols, is the Steglich esterification. rsc.org This reaction uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the formation of the ester bond under neutral conditions. organic-chemistry.orgorganic-chemistry.org Esters are often used as protecting groups because they are stable under various conditions but can be readily cleaved by hydrolysis with acid or base.

Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. youtube.commasterorganicchemistry.com A very common strategy in modern synthesis is the formation of silyl (B83357) ethers by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) in the presence of a mild base like imidazole. highfine.comlibretexts.org Silyl ethers are valuable protecting groups due to their ease of formation, stability to many reagents (like Grignards and oxidants), and selective removal using fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF). libretexts.orgchemistrysteps.com Benzyl (B1604629) (Bn) ethers are another common protecting group, formed by reacting the alkoxide with benzyl bromide and are typically removed by hydrogenolysis. uwindsor.ca

Table 4: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group Type | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| Silyl Ether | TBDMS or TBS | TBDMS-Cl, Imidazole | TBAF, HF, or aqueous acid |

| Silyl Ether | TMS | TMS-Cl, Triethylamine | Mild aqueous acid, K₂CO₃/MeOH |

| Ether | Benzyl (Bn) | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |

| Acetal | Tetrahydropyranyl | Dihydropyran (DHP), p-TsOH (cat.) | Aqueous acid (e.g., HCl, AcOH) |

| Ester | Acetyl (Ac) | Acetic Anhydride, Pyridine | Aqueous acid or base (e.g., NaOH) |

The secondary alcohol of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol can undergo an acid-catalyzed dehydration reaction to form an alkene. This elimination reaction typically proceeds through an E1 mechanism. nau.edu The process begins with the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄), converting it into a good leaving group (water). The loss of water generates a secondary carbocation at the C1 position. A base (such as water or the conjugate base of the acid) then abstracts an adjacent proton, leading to the formation of a double bond and regenerating the acid catalyst.

Due to the structure of the intermediate carbocation, proton abstraction can occur from two different adjacent carbons (C2 or the aromatic ring). However, elimination leading to a double bond within the aromatic ring is highly unfavorable. Therefore, the proton will be removed from the C2 position, leading to the formation of 6-Bromo-3,4-dihydronaphthalene. If a proton were available on the other adjacent carbon that could lead to a different alkene, the regioselectivity of the elimination would typically follow Zaitsev's (or Saytzeff's) rule, which predicts that the more substituted (more stable) alkene will be the major product. doubtnut.com In this specific case, only one dihydronaphthalene product is expected.

Cyclization and Rearrangement Reactions of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

The reactivity of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is dictated by the interplay of its key functional groups: the secondary benzylic alcohol, the tetralin scaffold, and the bromine substituent on the aromatic ring. These features allow for a variety of cyclization and rearrangement reactions, which are foundational for the construction of more complex molecular architectures. While specific literature on the title compound is sparse, its reactivity can be predicted based on well-established transformations of analogous structures.

Formation of Spiro- and Fused Heterocyclic Systems (e.g., Oxetanes, Oxiranes)

The hydroxyl group of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a key handle for the synthesis of spiro- and fused heterocyclic systems. The formation of oxetanes and oxiranes, in particular, represents important synthetic pathways.

Spiro-Oxetanes:

The synthesis of spiro-oxetanes from cyclic alcohols can be challenging. One potential, though not directly reported for this specific substrate, is the Paternò-Büchi reaction. slideshare.netnih.gov This photochemical [2+2] cycloaddition occurs between a carbonyl compound and an alkene. slideshare.netnih.gov In a hypothetical application to the tetralin system, the corresponding ketone, 6-Bromo-1-tetralone, could react with an alkene under photochemical conditions to yield a spiro-oxetane. rsc.orgchemrxiv.orgnih.gov The efficiency and regioselectivity of such a reaction would depend on the nature of the alkene and the reaction conditions. slideshare.net

Another strategy for spiro-oxetane synthesis involves intramolecular etherification. While more common for the formation of five- and six-membered rings, specialized conditions can sometimes facilitate the formation of four-membered rings. For instance, a derivative of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, appropriately substituted at a nearby position to allow for a four-membered ring closure, could potentially undergo intramolecular cyclization.

Fused Oxiranes (Epoxides):

The formation of fused oxiranes from halohydrins is a well-established transformation. wikipedia.org Given that 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is a bromo-alcohol, it is plausible that under basic conditions, it could undergo an intramolecular SN2 reaction to form a fused oxirane. This type of reaction is a variation of the Williamson ether synthesis. wikipedia.org The base deprotonates the hydroxyl group, and the resulting alkoxide displaces the adjacent halide. However, in the case of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, the bromine is on the aromatic ring and not adjacent to the alcohol, making direct intramolecular epoxide formation via this pathway impossible.

A more viable route to a fused oxirane would involve the conversion of the corresponding alkene, 6-bromo-1,2-dihydronaphthalene, via epoxidation. Alternatively, if a halogen were present on the C2 position of the tetralin ring along with the C1-hydroxyl, base-induced cyclization would be a feasible route to the corresponding fused oxirane. researchgate.net

| Product Type | Hypothetical Reaction | Reagents and Conditions | Expected Product |

| Spiro-Oxetane | Paternò-Büchi Reaction | 6-Bromo-1-tetralone, Alkene (e.g., isobutylene), UV light | Spiro[oxetane-2,1'-tetralin] derivative |

| Fused Oxirane | Intramolecular Cyclization (from a hypothetical 2-halo-1-ol precursor) | 2,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol, Base (e.g., NaH) | 6-Bromo-1,2-epoxy-1,2,3,4-tetrahydronaphthalene |

Ring Expansion and Contraction Methodologies

The tetralin framework of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol can potentially undergo ring expansion or contraction under specific reaction conditions, typically involving carbocationic intermediates.

Ring Expansion:

Ring expansion reactions of cyclic systems are often driven by the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.com For the tetralin system, a Wagner-Meerwein rearrangement could facilitate a ring expansion. wikipedia.orglscollege.ac.inmychemblog.com If 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is treated with a strong acid, the hydroxyl group can be protonated and leave as water, forming a secondary benzylic carbocation at the C1 position. A 1,2-alkyl shift from the C2 position to the C1 carbocation would lead to a ring-expanded, seven-membered ring fused to the aromatic ring. Such rearrangements are known for various carbocation-mediated reactions. masterorganicchemistry.com The presence of the electron-withdrawing bromine atom on the aromatic ring could influence the stability of the carbocation and the propensity for rearrangement.

| Starting Material | Reagents and Conditions | Key Intermediate | Expected Product |

| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | Strong Acid (e.g., H₂SO₄), Heat | Secondary benzylic carbocation at C1 | Ring-expanded seven-membered carbocycle fused to the bromo-aromatic ring |

Ring Contraction:

Ring contraction reactions are also known to occur via carbocationic rearrangements, often to form a more stable ring system, such as a five-membered ring from a six-membered ring, particularly if a more stable carbocation can be formed. wikipedia.orgetsu.edu In the case of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, the formation of a secondary carbocation at C1 upon treatment with acid is the likely first step. A subsequent rearrangement involving the migration of one of the aromatic carbons into the saturated ring is conceivable, which would lead to a spirocyclic system with a five-membered ring. However, the stability of the benzylic carbocation might disfavor this pathway compared to other potential reactions like elimination.

The conversion of tetralin derivatives to contracted ring systems has been observed under specific catalytic conditions, for instance, over bifunctional catalysts like Ir/SiO₂-Al₂O₃, although this typically involves hydroconversion processes rather than reactions starting from the tetralinol. nih.gov

| Starting Material | Reagents and Conditions | Driving Force | Potential Product |

| 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | Acid-catalyzed rearrangement conditions | Formation of a more stable carbocation/ring system | Spirocyclic indane derivative |

Applications As a Building Block in Advanced Organic Synthesis

Strategic Intermediate in Medicinal Chemistry Research and Lead Compound Generation

The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The bromo- and hydroxyl- functionalities of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol offer convenient points for modification, enabling the synthesis of diverse libraries of compounds for drug discovery and lead optimization.

Synthesis of Novel Scaffolds for Drug Discovery (e.g., Sertraline Analogs, Kinase Inhibitors)

The tetralone and aminotetralin frameworks are key components in a variety of pharmaceuticals, including antidepressants. For instance, the widely used antidepressant sertraline features a substituted tetralin core. While the synthesis of sertraline itself starts from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, the 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol scaffold provides a valuable platform for the synthesis of novel sertraline analogs. The bromine atom can be readily transformed into other functional groups or used as a coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents at the 6-position of the tetralin ring. This allows for the exploration of new chemical space around the sertraline scaffold, potentially leading to compounds with improved pharmacological profiles.

The general synthetic approach to such analogs would involve the oxidation of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol to the corresponding 6-bromo-1-tetralone, followed by a series of reactions to introduce the desired side chains and functional groups. The bromine atom can be utilized in cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups, thus generating a diverse set of analogs for biological screening.

Table 1: Potential Sertraline Analogs via Derivatization of 6-Bromo-1-tetralone

| Starting Material | Reaction Type | Potential Substituent at 6-position | Potential Analog Scaffold |

|---|---|---|---|

| 6-Bromo-1-tetralone | Suzuki-Miyaura Coupling | Aryl, Heteroaryl | 6-Aryl-tetralone derivative |

| 6-Bromo-1-tetralone | Buchwald-Hartwig Amination | Amines | 6-Amino-tetralone derivative |

| 6-Bromo-1-tetralone | Heck Reaction | Alkenes | 6-Alkenyl-tetralone derivative |

Similarly, the tetralin scaffold is found in a number of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol can be used as a starting material to generate novel tetralin-based kinase inhibitors. The bromine atom allows for the introduction of various pharmacophoric groups through cross-coupling reactions, which can interact with the kinase active site. The hydroxyl group can also be derivatized to further explore the structure-activity relationship.

Structure-Activity Relationship (SAR) Studies through Derivatization (Synthetic aspects only)

Structure-Activity Relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. The derivatization of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol at its two functional handles—the bromine atom and the hydroxyl group—is a powerful strategy for conducting SAR studies.

A quantitative structure-activity relationship (QSAR) study of substituted aminotetralin analogues has shown that the nature and position of substituents on the tetralin ring significantly impact their biological activity. nih.gov For instance, a hydroxyl group at the 6-position was found to increase the inhibitory potency of these compounds on norepinephrine uptake. nih.gov This highlights the importance of being able to synthetically access and modify this position.

The bromine atom at the 6-position of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol serves as a versatile anchor point for a variety of synthetic transformations. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups by reacting the bromo-tetralol with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.govrsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a variety of 6-amino-tetralin derivatives. guidechem.comresearchgate.netnih.govnih.gov

Heck Reaction: This reaction facilitates the formation of carbon-carbon bonds between the bromo-tetralol and an alkene, leading to the synthesis of 6-alkenyl-tetralin derivatives. researchgate.netgoogle.comnih.govorganic-chemistry.org

The hydroxyl group at the 1-position can also be readily derivatized through standard organic transformations such as etherification, esterification, or oxidation to the corresponding ketone, followed by further functionalization. This dual functionalization capacity allows for the systematic modification of the tetralin scaffold, providing a library of compounds for SAR studies.

Table 2: Synthetic Derivatizations of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol for SAR Studies

| Functional Group | Reaction Type | Resulting Moiety | Purpose in SAR |

|---|---|---|---|

| Bromine | Suzuki-Miyaura Coupling | Aryl/Heteroaryl | Explore steric and electronic effects of aromatic substituents. |

| Bromine | Buchwald-Hartwig Amination | Amine | Introduce hydrogen bond donors/acceptors and basic centers. |

| Bromine | Heck Reaction | Alkene | Modify the shape and rigidity of the molecule. |

| Hydroxyl | Etherification/Esterification | Ether/Ester | Modulate lipophilicity and introduce potential hydrogen bond acceptors. |

| Hydroxyl (after oxidation to ketone) | Reductive Amination | Amine | Introduce basic centers and explore interactions with biological targets. |

Precursor for Complex Natural Products and Their Analogs

The tetralone and tetralin ring systems are found in a number of complex natural products with interesting biological activities. The synthesis of these intricate molecules often requires the use of functionalized building blocks that can be elaborated into the final target. 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, and its corresponding ketone, 6-bromo-1-tetralone, are valuable precursors for the synthesis of such natural products.

A notable example is the formal total synthesis of (±)-Hamigeran B, an antiviral marine natural product. nih.gov In this synthesis, a brominated tetralone serves as a key intermediate. nih.gov The bromine atom is strategically positioned to facilitate a samarium(II)-induced cyclization, which is a crucial step in the construction of the complex tricyclic core of the natural product. nih.gov This demonstrates the utility of a bromo-substituted tetralone as a linchpin in the assembly of a complex molecular architecture. The synthesis of (-)-Hamigeran B has also been achieved through various strategies, some of which involve the use of functionalized tetralone precursors. researchgate.netmdpi.comresearchgate.net

Role in Material Science and Advanced Chemical Synthesis

Beyond its applications in the life sciences, 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol also holds potential as a building block in material science and for the synthesis of advanced chemical materials. The presence of the reactive bromine handle on a rigid, aromatic scaffold makes it an attractive monomer or precursor for the synthesis of functional polymers and optoelectronic materials.

Synthesis of Functionalized Polymers and Materials

The development of new polymers with tailored properties is a major area of research in material science. The incorporation of specific functional groups into the polymer backbone can impart desired characteristics such as thermal stability, conductivity, or optical properties. The bifunctional nature of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol makes it a candidate for the synthesis of functionalized polymers.

The bromine atom can participate in various polymerization reactions, such as palladium-catalyzed cross-coupling polymerizations (e.g., Suzuki polycondensation). By reacting the bromo-tetralol with a di-boronic acid, for example, a polymer with the tetralin unit in the main chain can be synthesized. The hydroxyl group can either be protected during the polymerization and then deprotected to provide a functional polymer, or it can be derivatized prior to polymerization to introduce other desired functionalities.

Precursor for Advanced Optoelectronic or Electronic Materials

Organic materials with interesting optical and electronic properties are of great interest for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The design and synthesis of new organic semiconductors is a key aspect of this field.

Brominated aromatic compounds are often used as intermediates in the synthesis of larger, conjugated organic molecules that form the basis of these materials. The bromine atom can be readily converted into other functional groups or used in cross-coupling reactions to extend the conjugation of the system. While the direct use of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol in this context is not extensively documented, its structure suggests its potential as a precursor. For example, the tetralin scaffold could be incorporated into larger polycyclic aromatic hydrocarbons or conjugated polymers. The synthesis of triphenylamine- and naphthalene-based polyimides for optoelectronic applications highlights the utility of naphthalene-based structures in this field. The bromo-functionality of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol provides a synthetic entry point to such materials.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for determining the solution-state structure of organic compounds. For 1,2,3,4-tetrahydronaphthalen-1-ol, which possesses a chiral center at C-1 and a flexible, non-aromatic ring, NMR is indispensable for establishing not only the constitution but also the relative stereochemistry and preferred conformation.

A typical ¹H NMR spectrum of 1-tetralol in CDCl₃ displays distinct signals for the aromatic and aliphatic protons. The benzylic proton at C-1 (H-1), adjacent to the hydroxyl group, typically appears as a multiplet around 4.7-4.8 ppm. The protons on the saturated ring (C-2, C-3, C-4) resonate further upfield, generally between 1.7 and 2.9 ppm, often with complex splitting patterns due to geminal and vicinal coupling. The aromatic protons resonate in the downfield region of 7.0-7.5 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon bearing the hydroxyl group (C-1) is found around 68 ppm, while the other aliphatic carbons (C-2, C-3, C-4) appear between approximately 19 and 32 ppm. The aromatic carbons show signals in the 126-139 ppm range.

| Proton (¹H) NMR Data for 1,2,3,4-Tetrahydronaphthalen-1-ol (in CDCl₃) | |

| Assignment | Chemical Shift (ppm) |

| H-1 | ~4.77 |

| H-2, H-3, H-4 | ~1.75 - 2.85 |

| Aromatic H | ~7.10 - 7.45 |

| OH | Variable |

| Carbon (¹³C) NMR Data for 1,2,3,4-Tetrahydronaphthalen-1-ol (in CDCl₃) | |

| Assignment | Chemical Shift (ppm) |

| C-1 | ~68.1 |

| C-2 | ~32.0 |

| C-3 | ~19.0 |

| C-4 | ~29.3 |

| C-4a | ~137.2 |

| C-5 | ~129.1 |

| C-6 | ~126.3 |

| C-7 | ~128.7 |

| C-8 | ~125.9 |

| C-8a | ~138.9 |

While 1D NMR provides initial assignments, 2D NMR techniques are essential for unambiguously confirming the molecular structure by revealing through-bond correlations between nuclei. epfl.chemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). sdsu.edu For 1-tetralol, a COSY spectrum would show a cross-peak between the H-1 proton and the protons on the adjacent C-2 methylene (B1212753) group. Further correlations would trace the connectivity along the aliphatic ring, from the C-2 protons to the C-3 protons, and from the C-3 protons to the C-4 protons. This allows for the complete assignment of the aliphatic spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (¹J_CH_). emerypharma.comsdsu.edu An HSQC spectrum of 1-tetralol would show a cross-peak connecting the ¹H signal at ~4.77 ppm to the ¹³C signal at ~68.1 ppm, confirming this as the C-1/H-1 pair. Similarly, all other protonated carbons would be unambiguously assigned.

| Key Expected 2D NMR Correlations for 1,2,3,4-Tetrahydronaphthalen-1-ol | ||

| Experiment | Correlating Nuclei | Structural Information Confirmed |

| COSY | H-1 ↔ H-2; H-2 ↔ H-3; H-3 ↔ H-4 | Connectivity of the aliphatic ring spin system |

| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; etc. | Direct proton-carbon attachments |

| HMBC | H-1 ↔ C-3, C-8, C-8a | Connectivity between H-1 and adjacent carbons |

| HMBC | H-4 ↔ C-2, C-5, C-4a | Linkage between aliphatic and aromatic rings |

The prediction of NMR chemical shifts using computational methods, most notably Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) method, has become a powerful tool for structure validation. nih.gov More recently, machine learning (ML) algorithms have shown remarkable accuracy in predicting chemical shifts. nih.govmdpi.com

The process involves first generating a low-energy 3D conformation of the molecule through computational geometry optimization. Then, the magnetic shielding tensors for each nucleus are calculated. These shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For 1-tetralol, computational models can predict the ¹H and ¹³C chemical shifts. These predicted spectra can then be compared to the experimental data. A strong correlation between the predicted and experimental shifts provides high confidence in the assigned structure. Furthermore, this method can be invaluable in distinguishing between potential isomers, where experimental data alone might be ambiguous. For instance, the subtle differences in the chemical shifts of the diastereotopic protons of the methylene groups can be rationalized and confirmed through computational analysis.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a molecule in its crystalline state. wikipedia.orglibretexts.org This technique can determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, thereby revealing the molecule's conformation in the solid state.

For a chiral compound like 1-tetralol, if a single enantiomer is crystallized in a chiral space group, X-ray crystallography can be used to determine its absolute stereochemistry. This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the (R) or (S) configuration at the chiral center (C-1).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. For 1,2,3,4-tetrahydronaphthalen-1-ol (C₁₀H₁₂O), the expected exact mass for the molecular ion [M]⁺˙ is 148.08882 Da.

Electron Ionization (EI) is a common technique that leads to extensive fragmentation of the molecule. orgchemboulder.comlibretexts.org The resulting fragmentation pattern is a characteristic fingerprint that provides significant structural information. For 1-tetralol, the key fragmentation pathways are driven by the stability of the resulting ions, particularly those involving the aromatic ring and the benzylic position. nist.gov

A primary fragmentation event is the loss of water (H₂O, 18 Da) from the molecular ion to give a fragment at m/z 130. This is a common fragmentation for alcohols. A subsequent major fragmentation pathway involves a retro-Diels-Alder (RDA) reaction on the m/z 130 ion, leading to the expulsion of ethene (C₂H₄, 28 Da) and the formation of a highly stable ion at m/z 102. Another significant peak often observed is at m/z 117, corresponding to the loss of the C₂H₅O radical.

| Key Fragments in the EI Mass Spectrum of 1,2,3,4-Tetrahydronaphthalen-1-ol | ||

| m/z | Proposed Fragment | Origin |

| 148 | [C₁₀H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 130 | [C₁₀H₁₀]⁺˙ | [M - H₂O]⁺˙ |

| 117 | [C₉H₉]⁺ | [M - CH₂OH]⁺ or [M - C₂H₅]⁺ |

| 102 | [C₈H₆]⁺˙ | RDA fragmentation of m/z 130; [M - H₂O - C₂H₄]⁺˙ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups.

The IR spectrum of 1-tetralol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The broadening is due to intermolecular hydrogen bonding. Other key absorptions include the C-H stretching vibrations of the aromatic ring (typically >3000 cm⁻¹) and the aliphatic ring (<3000 cm⁻¹), and the C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching vibration is also expected around 1050-1150 cm⁻¹.

| Characteristic Vibrational Frequencies for 1,2,3,4-Tetrahydronaphthalen-1-ol | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch | 1050 - 1150 |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. wikipedia.orglibretexts.org It measures the difference in absorption of left- and right-handed circularly polarized light by an optically active compound. This technique is exceptionally sensitive to the three-dimensional structure of chiral molecules.

Since 1,2,3,4-tetrahydronaphthalen-1-ol is chiral, its enantiomers, (R)-1-tetralol and (S)-1-tetralol, will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign). The observed CD signals, known as Cotton effects, correspond to the electronic transitions of the molecule's chromophores. For 1-tetralol, the primary chromophore is the benzene (B151609) ring.

The interaction of this chromophore with the chiral center at C-1 results in a characteristic CD spectrum. While specific experimental CD spectra for the enantiomers of 1-tetralol are not detailed in the searched literature, the principles of CD spectroscopy indicate that the sign and magnitude of the Cotton effects associated with the π-π* transitions of the aromatic ring would be used to empirically or computationally assign the absolute configuration of a given enantiomer. nih.gov

Theoretical and Computational Chemistry Studies of 6 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost. For 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, DFT calculations are instrumental in understanding its electronic structure and predicting its reactivity. These calculations involve solving the Schrödinger equation in an approximate manner, where the electron density is the central variable.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT methods are widely employed to predict spectroscopic parameters, which can then be compared with experimental data for structure verification and assignment. The accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for brominated organic molecules requires careful consideration of relativistic effects due to the presence of the heavy bromine atom. ifj.edu.pl

NMR Chemical Shifts: The calculation of 1H and 13C NMR chemical shifts is a critical application of DFT. For halogenated compounds, specialized functionals and basis sets are often necessary to achieve high accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these predictions. While specific experimental data for 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is not widely published in theoretical studies, a hypothetical table of predicted chemical shifts based on typical DFT calculations is presented below. The values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

| Atom | Predicted 13C Chemical Shift (ppm) | Atom | Predicted 1H Chemical Shift (ppm) |

|---|---|---|---|

| C1 | 68.5 | H1 | 4.85 |

| C2 | 32.1 | H2 | 1.90, 2.10 |

| C3 | 29.3 | H3 | 1.80, 2.00 |

| C4 | 28.7 | H4 | 2.75, 2.95 |

| C4a | 138.2 | H5 | 7.30 |

| C5 | 130.5 | H7 | 7.25 |

| C6 | 120.8 | H8 | 7.10 |

| C7 | 131.9 | OH | 2.50 |

| C8 | 128.6 | ||

| C8a | 136.4 |

Vibrational Frequencies: Infrared (IR) spectroscopy is another key technique for molecular characterization. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which correlate to the peaks in an experimental IR spectrum. These calculations are based on the second derivative of the energy with respect to the nuclear coordinates. A table of selected predicted vibrational frequencies is provided below.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| O-H stretch | 3650 | Alcohol hydroxyl group |

| C-H stretch (aromatic) | 3050-3100 | Aryl C-H bonds |

| C-H stretch (aliphatic) | 2850-2960 | Alkyl C-H bonds |

| C=C stretch (aromatic) | 1450-1600 | Benzene (B151609) ring vibrations |

| C-O stretch | 1050 | Alcohol C-O bond |

| C-Br stretch | 550 | Carbon-bromine bond |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The LUMO is also anticipated to be distributed over the aromatic system. An analysis of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Conformational Analysis and Potential Energy Surface Mapping

The non-aromatic portion of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol is flexible, allowing for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles. For tetralin-based structures, the saturated ring can adopt conformations such as half-chair and twisted-boat. researchgate.net

The presence of the hydroxyl group at the C1 position introduces further conformational possibilities, including axial and equatorial orientations. Computational methods can systematically rotate key bonds and calculate the corresponding energy, resulting in a PES map that reveals the global minimum energy conformation and other local minima. This information is crucial for understanding how the molecule's shape influences its biological activity and reactivity.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a level of detail that is often inaccessible to experimental techniques. For reactions involving 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, such as its synthesis via the reduction of 6-bromo-1-tetralone, DFT can be used to model the entire reaction pathway.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical and biological processes occur in solution. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including the explicit consideration of solvent molecules.

In an MD simulation of 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol in a solvent like water or an organic solvent, the interactions between the solute and solvent molecules are modeled using a force field. The simulation tracks the positions and velocities of all atoms over time, providing a dynamic picture of how the solvent influences the conformation and properties of the solute. MD simulations can be used to investigate solvation energies, the structure of the solvent shell around the molecule, and the dynamic fluctuations of the molecule's structure, offering a more realistic representation of its behavior in a condensed phase.

Future Research Directions and Emerging Paradigms in 6 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol Research

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol often involves the use of reducing agents like sodium borohydride (B1222165). While effective, the principles of green chemistry encourage the development of more sustainable alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. sigmaaldrich.com

One of the most promising green approaches for the synthesis of 6-bromo-1,2,3,4-tetrahydronaphthalen-1-ol from its corresponding ketone, 6-bromo-1-tetralone, is through biocatalysis . The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally friendly method for the reduction of tetralones. nih.govresearchgate.netnih.gov Various microorganisms, including fungal and bacterial strains, have demonstrated the ability to asymmetrically reduce tetralone scaffolds to their corresponding optically active alcohols. nih.govrsc.org For instance, studies have shown that strains of Lactobacillus paracasei, Absidia cylindrospora, and Chaetomium sp. can effectively catalyze the enantioselective reduction of 1-tetralone (B52770), providing a pathway to chiral tetralol derivatives. nih.govresearchgate.netnih.gov This biocatalytic approach is not only clean and eco-friendly but also offers the potential for producing enantiomerically pure compounds, which are highly valuable in pharmaceutical synthesis. researchgate.net